![molecular formula C10H12N2O B13063533 2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)
2-[Benzyl(cyano)amino]ethan-1-OL
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Overview
Description
2-[Benzyl(cyano)amino]ethan-1-OL is an organic compound with a complex structure that includes a benzyl group, a cyano group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(cyano)amino]ethan-1-OL typically involves the reaction of benzylamine with cyanoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(cyano)amino]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl cyanide derivatives, while reduction can produce benzylamine derivatives.
Scientific Research Applications
2-[Benzyl(cyano)amino]ethan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Benzyl(cyano)amino]ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the cyano group.
N-Benzylethanolamine: Another related compound with different functional groups.
Uniqueness
2-[Benzyl(cyano)amino]ethan-1-OL is unique due to the presence of both benzyl and cyano groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Biological Activity
2-[Benzyl(cyano)amino]ethan-1-OL is a chemical compound characterized by the presence of a benzyl group, a cyano group, and an alcohol functional group. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O
- Molecular Weight : Approximately 176.22 g/mol
- Functional Groups : Hydroxyl (-OH), cyano (-C≡N), and amine (-NH-) groups.
The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological systems.
Synthesis Methods
Several synthesis routes have been proposed for this compound, often involving reactions between benzylamine derivatives and various aldehydes or ketones under controlled conditions. For example, methods may include:
- Condensation Reactions : Utilizing benzylamine and cyanoacetaldehyde.
- Reduction Reactions : Converting corresponding nitriles into amines followed by hydroxylation.
Antimicrobial Properties
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, related Schiff base molecules have shown:
- Bactericidal Activity : Inhibition of Gram-positive bacteria such as Staphylococcus aureus (MIC 15.625–62.5 μM) and Enterococcus faecalis (MIC 62.5–125 μM) .
- Mechanism of Action : Involves disruption of protein synthesis pathways and inhibition of nucleic acid production.
Cytotoxicity Studies
In vitro studies assessing the cytotoxicity of this compound have shown varying degrees of effectiveness against different cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results : The compound demonstrated IC50 values indicating moderate cytotoxicity, suggesting potential as an anticancer agent.
Cell Line | IC50 Value (μM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Enzymes : The cyano group may facilitate binding to active sites on enzymes involved in metabolic pathways.
- Induction of Apoptosis : Evidence suggests that the compound may trigger programmed cell death in cancerous cells through activation of caspases.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of related compounds found that modifications in the benzyl group significantly affected microbial inhibition. The study concluded that:
- Compounds with additional electron-withdrawing groups enhanced antibacterial activity against MRSA strains.
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer potential of this compound in combination with standard chemotherapeutics. The findings indicated:
- Enhanced cytotoxicity when used alongside doxorubicin, suggesting a synergistic effect that warrants further exploration in clinical settings.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
benzyl(2-hydroxyethyl)cyanamide |
InChI |
InChI=1S/C10H12N2O/c11-9-12(6-7-13)8-10-4-2-1-3-5-10/h1-5,13H,6-8H2 |
InChI Key |
WVHDPVKLWVCIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C#N |
Origin of Product |
United States |
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